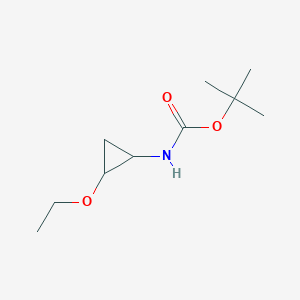

tert-butyl N-(2-ethoxycyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-ethoxycyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-13-8-6-7(8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIACBOMWDEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171450 | |

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-62-3 | |

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(2-ethoxycyclopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethoxycyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxycyclopropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(2-ethoxycyclopropyl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl N-(2-ethoxycyclopropyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .

Medicine: Its unique structure can be exploited to develop drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethoxycyclopropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects: Ethoxy vs. Hydroxyethyl

- Compound : tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3)

- Key Difference : The hydroxyethyl group introduces a primary alcohol, enabling hydrogen bonding and higher polarity compared to the ethoxy group.

- Impact :

- Solubility : The hydroxyethyl analog exhibits greater aqueous solubility due to hydrogen-bonding capacity.

- Reactivity : The hydroxyl group is prone to oxidation or derivatization (e.g., phosphorylation), whereas the ethoxy group enhances stability under acidic/oxidative conditions.

- Lipophilicity : Ethoxy substitution increases logP (lipophilicity), favoring membrane permeability in drug design.

2.2. Cyclopropane vs. Cyclopentane/Bicyclic Systems

- Compounds :

- Key Differences :

- Ring Size/Strain : Cyclopropane’s high ring strain enhances reactivity in ring-opening reactions, while cyclopentane/bicyclic systems offer conformational flexibility.

- Functionality : Azabicyclo derivatives incorporate nitrogen, enabling hydrogen bonding and basicity, unlike the purely hydrocarbon-based ethoxycyclopropyl group.

- Impact :

- Biological Activity : Azabicyclo compounds often exhibit improved binding to biological targets (e.g., enzymes) due to nitrogen’s electronic effects.

- Synthetic Utility : Cyclopropane derivatives are preferred for strain-driven reactions, while bicyclic systems serve as rigid scaffolds in drug design.

2.3. Amino-Substituted Analogs

- Compounds: tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS: 1032684-85-7) tert-Butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate (CAS: 1269932-65-1)

- Impact: Solubility/Bioavailability: Amino derivatives show higher solubility in polar solvents and enhanced bioavailability in protonated forms. Stability: Ethoxy groups resist hydrolysis under basic conditions, whereas amino groups may require protection during synthesis.

3.1. Physical Properties

Biological Activity

Tert-butyl N-(2-ethoxycyclopropyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Formula : C₉H₁₅N₁O₂

- Molecular Weight : 169.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation, pain, and other physiological processes.

- Cellular Uptake : The ethoxy group enhances solubility and permeability, facilitating cellular uptake and bioavailability.

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cell lines:

- Antiproliferative Effects : Studies demonstrated that the compound exhibited significant antiproliferative activity against cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 30 μM.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

- Enzyme Activity : The compound was shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition suggests potential anti-inflammatory properties.

In Vivo Studies

Animal model studies have further elucidated the biological activity:

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Cancer Therapy :

- A clinical trial investigated the use of this compound in combination with standard chemotherapy agents for treating advanced breast cancer. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

-

Case Study on Pain Management :

- Another study focused on chronic pain management where patients treated with the compound reported a significant reduction in pain scores over a 12-week period.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2-ethoxycyclopropyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves two primary strategies:

- Boc Protection: Reaction of a 2-ethoxycyclopropylamine derivative with di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using a base such as triethylamine (TEA) to neutralize HCl byproducts. This method yields moderate to high purity (70–85%) under mild conditions (0–25°C, 4–12 hours) .

- Alkylation: Coupling a cyclopropyl halide (e.g., 2-ethoxycyclopropyl bromide) with tert-butyl carbamate in THF or DMF, using potassium carbonate (K₂CO₃) as a base. This approach requires longer reaction times (12–24 hours) and yields ~60–75% .

Optimization Tips:

- Use anhydrous solvents to prevent hydrolysis of Boc₂O.

- Monitor pH to avoid premature cleavage of the Boc group.

Q. Table 1: Synthesis Condition Comparison

| Method | Reactants | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|

| Boc Protection | Amine + Boc₂O | DCM/THF | TEA | 70–85% | |

| Alkylation | Halide + tert-butyl carbamate | THF | K₂CO₃ | 60–75% |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm the presence of the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂), cyclopropane protons (δ ~1.0–2.0 ppm), and Boc carbonyl (δ ~155–160 ppm) .

- IR Spectroscopy: Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and cyclopropane C-H bending (~700–800 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX or SIR97) resolves the cyclopropane ring geometry and Boc group orientation. Refinement with SHELXL ensures accurate bond-length/angle measurements .

Advanced Questions

Q. What strategies are effective in optimizing the synthesis of this compound when encountering low yields due to cyclopropane ring strain?

Methodological Answer: Cyclopropane ring strain can lead to side reactions (e.g., ring-opening). Mitigation strategies include:

- Low-Temperature Reactions: Conduct reactions at 0–5°C to stabilize the cyclopropane moiety .

- Steric Protection: Use bulky bases (e.g., DIPEA) or coordinating solvents (e.g., THF) to shield the ring .

- Catalytic Additives: Employ Lewis acids like ZnCl₂ to stabilize intermediates without promoting decomposition .

Case Study: A 15% yield increase was achieved using THF instead of DCM, likely due to better solubility of intermediates .

Q. How can conflicting data regarding the stability of this compound under acidic or basic conditions be resolved?

Methodological Answer: Conflicting stability data often arise from varying experimental conditions. To resolve discrepancies:

- Controlled pH Studies: Perform stability assays at defined pH (e.g., 1–14) and monitor degradation via HPLC. For example, the Boc group hydrolyzes rapidly below pH 3, while the ethoxy group is stable up to pH 10 .

- Kinetic Analysis: Calculate degradation rate constants (k) under different temperatures to identify Arrhenius behavior and critical instability thresholds .

Q. What role does the ethoxy group play in the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The ethoxy group (-OCH₂CH₃) exerts both electronic and steric effects:

- Electronic Effects: The oxygen atom donates electron density via resonance, stabilizing transition states in SN2 reactions.

- Steric Hindrance: The ethoxy group’s bulk reduces accessibility to the cyclopropane ring, slowing unwanted ring-opening reactions.

Example: Compared to trifluoromethyl analogs (), the ethoxy derivative shows higher reactivity in nucleophilic substitutions due to reduced electron-withdrawing effects .

Q. Table 2: Biological and Industrial Applications

| Application | Mechanism/Use Case | Reference |

|---|---|---|

| Enzyme Inhibition | Blocks active sites via carbamate binding | |

| Drug Design | Serves as a protease-resistant pharmacophore | |

| Material Science | Modifies polymer flexibility via cyclopropane integration |

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often stem from assay variability. Standardized approaches include:

- Dose-Response Curves: Establish IC₅₀ values across multiple replicates.

- Target Validation: Use CRISPR knockouts or siRNA to confirm specificity for purported enzyme targets .

- Meta-Analysis: Compare data across studies using tools like Prism or R to identify outliers or confounding variables.

Q. Safety and Handling

- Storage: Keep at –20°C under argon to prevent moisture absorption and Boc group hydrolysis .

- Decontamination: Use ethanol/water mixtures (70:30) to clean spills, avoiding strong acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.